![molecular formula C16H27NO2 B3155419 4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol CAS No. 799260-50-7](/img/structure/B3155419.png)

4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol

Descripción general

Descripción

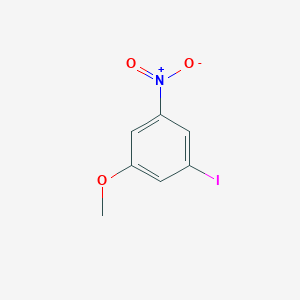

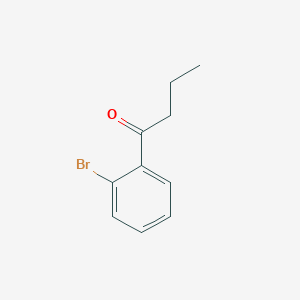

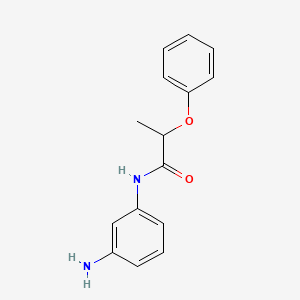

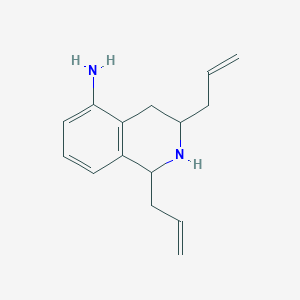

4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol, with the molecular formula C16H27NO2 and a molecular weight of 265.39 g/mol , is a biochemical compound used in proteomics research . It is intended for research purposes and is not meant for diagnostic or therapeutic use .

Molecular Structure Analysis

The molecular structure of 4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol consists of a phenolic ring (phenol) with a butylamine side chain attached at the para position. The isopropoxy group enhances its lipophilicity, potentially affecting its biological activity .

Aplicaciones Científicas De Investigación

Catalytic Applications in Organic Synthesis

Catalytic Alkylation Using Iron(III) Amine-Bis(Phenolate) Complexes : A significant advancement in organic synthesis is the use of iron(III) amine-bis(phenolate) complexes for catalytic alkylation of aryl Grignard reagents. These complexes enable C-C cross-coupling with primary and secondary alkyl halides, including chlorides, offering an efficient route to cross-coupled products. The process benefits from ambient temperature conditions and, where necessary, microwave-assisted heating to enhance yields (Qian, Dawe, & Kozak, 2011).

Material Science and Catalysis

Enhancement of Phenol Butylation via Cu-Co Ferrite Catalysts : In material science, the tertiary butylation of phenol catalyzed by Cu-Co ferrite demonstrates how catalyst composition affects the efficiency of chemical reactions. This process yields various butylated phenols, showcasing a direct correlation between catalyst acid-base properties and reaction outcomes. The optimal catalyst composition, revealing the importance of balanced acid-base centers, points to innovative ways to control chemical synthesis (Mathew, Rao, & Gopinath, 2004).

Environmental Applications

Phenolic Antioxidants in Environmental and Biological Systems : The presence and effects of synthetic phenolic antioxidants in the environment, particularly their potential as endocrine disruptors and in biodegradation processes, are of growing concern. Research into the environmental behavior and impacts of these compounds, as well as their interaction with biological systems, highlights the need for a deeper understanding of their roles and effects. The synthesis of specific nonylphenol isomers for detailed studies signifies a move towards more nuanced environmental and health-related evaluations of phenolic compounds (Boehme, Andries, Dötz, Thiele, & Guenther, 2010).

Propiedades

IUPAC Name |

4-[3-(3-propan-2-yloxypropylamino)butyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO2/c1-13(2)19-12-4-11-17-14(3)5-6-15-7-9-16(18)10-8-15/h7-10,13-14,17-18H,4-6,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSARTJNMIHTUDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(C)CCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/structure/B3155425.png)